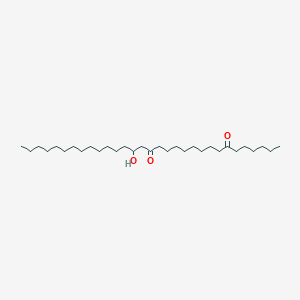
18-Hydroxyhentriacontane-7,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxyhentriacontane-7,16-dione is a chemical compound that belongs to the class of β-diketones. It is a long-chain aliphatic compound with hydroxyl and ketone functional groups. This compound is found in the epicuticular waxes of certain plant species, where it plays a role in protecting the plant from environmental stressors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyhentriacontane-7,16-dione can be achieved through the modification of bio-based β-diketones extracted from wheat straw wax. One method involves the Michael addition reaction of hentriacontane-14,16-dione with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . The Michael adducts can be used directly as esters or hydrolyzed to their acid form.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of β-diketones from agricultural waste products such as wheat straw wax. The extracted β-diketones are then chemically modified to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
18-Hydroxyhentriacontane-7,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl and ketone groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of hentriacontane, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
18-Hydroxyhentriacontane-7,16-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain β-diketones.
Biology: Investigated for its role in plant cuticular waxes and its potential protective functions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of bio-derived chelating agents for metal recovery from aqueous waste streams
Wirkmechanismus
The mechanism of action of 18-Hydroxyhentriacontane-7,16-dione involves its interaction with various molecular targets and pathways. In plants, it contributes to the formation of a protective wax layer on the surface, reducing water loss and protecting against environmental stressors. The compound’s lipophilic nature allows it to interact with lipid membranes and other hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
18-Hydroxyhentriacontane-7,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: A β-diketone with similar structural features but lacking the hydroxyl group.
16-Hydroxyhentriacontan-14-one: A mid-chain β-ketol isomer with a hydroxyl group at a different position.
14-Hydroxytriacontan-15-one: Another mid-chain α-ketol isomer with a hydroxyl group at a different position
The uniqueness of this compound lies in its specific hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
89357-02-8 |
|---|---|
Molekularformel |
C31H60O3 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
18-hydroxyhentriacontane-7,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h30,33H,3-28H2,1-2H3 |
InChI-Schlüssel |
HSHLLVSTJKVUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)CCCCCCCCC(=O)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


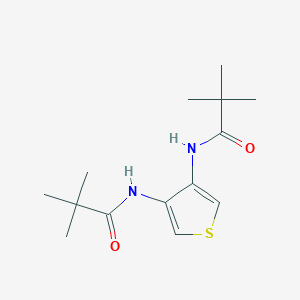
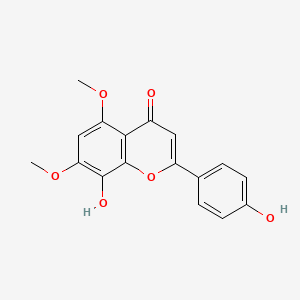
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
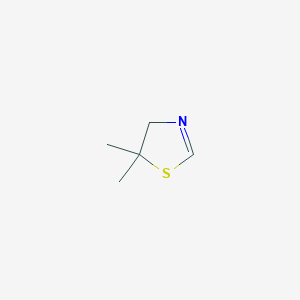
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)
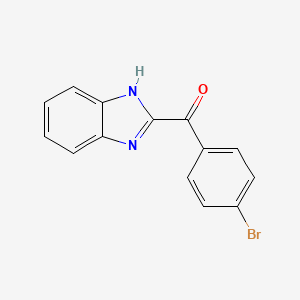
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)

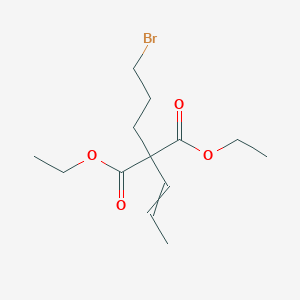
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
